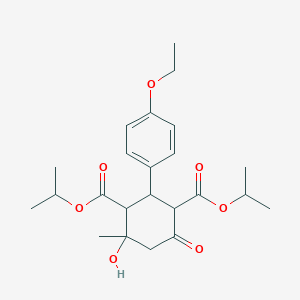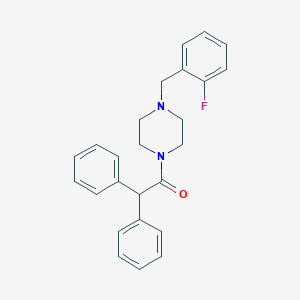
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DPHD, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not yet fully understood. However, it is believed that the compound exerts its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the expression of various pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of oxidative stress markers and inflammatory cytokines in various cell types. It has also been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been found to be stable under various conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is the potential use of the compound in the treatment of various inflammatory and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential side effects.
Conclusion:
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a unique chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields and has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are still many unanswered questions regarding the compound's mechanism of action and potential side effects, there is no doubt that Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has the potential to be a valuable tool for researchers in various fields.
Synthesemethoden
The synthesis of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction of 4-ethoxyphenylacetic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-hydroxy-4-methyl-2-oxocyclohexane-1,3-dicarboxylic acid in the presence of a base to produce Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential applications in the treatment of cancer and Alzheimer's disease.
Eigenschaften
Produktname |
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
Molekularformel |
C23H32O7 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O7/c1-7-28-16-10-8-15(9-11-16)18-19(21(25)29-13(2)3)17(24)12-23(6,27)20(18)22(26)30-14(4)5/h8-11,13-14,18-20,27H,7,12H2,1-6H3 |
InChI-Schlüssel |
UMLFZCYFMXRADE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)


![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
methanone](/img/structure/B248757.png)


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)